molecular formula C6H4FS- B15498421 2-Fluorobenzenethiolate

2-Fluorobenzenethiolate

Cat. No.: B15498421
M. Wt: 127.16 g/mol
InChI Key: WJTZZPVVTSDNJJ-UHFFFAOYSA-M
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Description

2-Fluorobenzenethiolate is a useful research compound. Its molecular formula is C6H4FS- and its molecular weight is 127.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H4FS-

Molecular Weight

127.16 g/mol

IUPAC Name

2-fluorobenzenethiolate

InChI

InChI=1S/C6H5FS/c7-5-3-1-2-4-6(5)8/h1-4,8H/p-1

InChI Key

WJTZZPVVTSDNJJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)F)[S-]

Origin of Product

United States

Biological Activity

2-Fluorobenzenethiolate, a compound with a fluorine atom substituted on a benzene ring with a thiol group, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C6H4FS\text{C}_6\text{H}_4\text{F}\text{S}

The presence of the fluorine atom influences the electron density and reactivity of the compound, which can affect its interaction with biological systems.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of thiol derivatives, including this compound. The structure-activity relationship (SAR) indicates that the thiophenol moiety is significant for antibacterial activity. For instance, compounds with similar thiophenol structures have shown minimum inhibitory concentrations (MIC) ranging from 1 to 32 µg/mL against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF) .

Table 1: Antimicrobial Activity of Thiophenol Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compound16MRSA
Compound A4VREF
Compound B32E. faecalis

Antiplatelet Activity

In addition to antimicrobial effects, research has indicated that thiophenol derivatives can enhance antiplatelet activity. A study demonstrated that certain thio-derivatives could inhibit platelet aggregation effectively, with IC50 values indicating significant activity at low concentrations . The incorporation of the thiophenyl moiety was found to improve this activity.

Table 2: Antiplatelet Activity of Thio-Derivatives

CompoundIC50 (µM)Mechanism of Action
This compound15.03Inhibition of TRAP-6
Compound C5.58Inhibition of collagen-induced aggregation

The biological activity of this compound is believed to stem from its ability to interact with cellular targets through various mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : Compounds in this class can protect against oxidative damage by modulating ROS levels, which are implicated in platelet activation and other cellular processes .
  • Enzyme Inhibition : Some derivatives may act as inhibitors of key enzymes involved in bacterial metabolism or platelet activation pathways.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study highlighted that derivatives similar to this compound exhibited promising antibacterial properties against clinical isolates, suggesting potential for further development as therapeutic agents .
  • Thrombus Formation Treatment : Research on thio-derivatives has shown their potential in treating thrombus formation, making them candidates for further investigation in cardiovascular therapies .
  • Structure-Activity Relationships : The position and nature of substituents on the benzene ring significantly affect the biological activity, emphasizing the importance of SAR studies in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.